molecular formula C10H9ClF3N B12586728 7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12586728
M. Wt: 235.63 g/mol
InChI Key: NYIQPJFJIRHTHZ-UHFFFAOYSA-N
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Description

7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a chlorine atom and a trifluoromethyl group attached to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 2-chloroaniline.

    Formation of Isoquinoline Ring: The key step involves the formation of the isoquinoline ring system through a Pictet-Spengler reaction, where the aldehyde and amine undergo cyclization in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain neurological disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The chlorine atom may also play a role in modulating the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-formylchromone
  • 7-Chloro-3-(trifluoromethyl)quinoline
  • 7-Chloro-3-(trifluoromethyl)isoquinoline

Uniqueness

7-Chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a trifluoromethyl group and a chlorine atom on the isoquinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

7-chloro-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H9ClF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-3,9,15H,4-5H2

InChI Key

NYIQPJFJIRHTHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

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